molecular formula C9H7BrO3 B12310619 4-Bromo-2,3-dihydro-1-benzofuran-2-carboxylic acid

4-Bromo-2,3-dihydro-1-benzofuran-2-carboxylic acid

Cat. No.: B12310619
M. Wt: 243.05 g/mol
InChI Key: URAQPWNKENLHSS-UHFFFAOYSA-N
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Description

4-Bromo-2,3-dihydro-1-benzofuran-2-carboxylic acid is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a bromine atom at the 4th position and a carboxylic acid group at the 2nd position of the dihydrobenzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,3-dihydro-1-benzofuran-2-carboxylic acid typically involves the bromination of 2,3-dihydro-1-benzofuran-2-carboxylic acid. One common method is the reaction of 2,3-dihydro-1-benzofuran-2-carboxylic acid with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,3-dihydro-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Bromo-2,3-dihydro-1-benzofuran-2-carboxylic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The bromine atom and carboxylic acid group may play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-2,3-dihydro-1-benzofuran-2-carboxylic acid is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C9H7BrO3

Molecular Weight

243.05 g/mol

IUPAC Name

4-bromo-2,3-dihydro-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C9H7BrO3/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-3,8H,4H2,(H,11,12)

InChI Key

URAQPWNKENLHSS-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C1C(=CC=C2)Br)C(=O)O

Origin of Product

United States

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